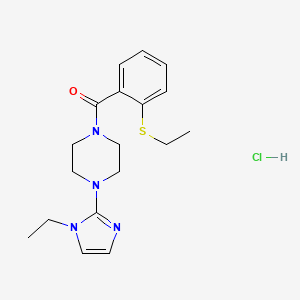
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4OS and its molecular weight is 380.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities
Result of action
The molecular and cellular effects of imidazole derivatives can vary widely depending on the specific compound and its targets
Biological Activity
The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride (CAS Number: 1331143-95-3) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The molecular structure of the compound includes:
- Piperazine ring : Known for its role in various pharmacological activities.
- Imidazole moiety : Often involved in interactions with biological targets.
- Ethylthio phenyl group : May influence the compound's lipophilicity and receptor binding.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
1. Neuroscience Applications
Research has suggested that compounds with similar structures may interact with neurotransmitter systems. For instance, derivatives of imidazole and piperazine have shown potential as anxiolytics and antidepressants by modulating opioid receptors .
2. Antitumor Activity
The compound is being investigated for its potential antitumor properties. Similar imidazole-containing compounds have demonstrated activity against various cancer cell lines, indicating that this class of molecules could be promising leads in cancer therapy .
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : The compound may bind to specific receptors, influencing pathways such as NF-kB and ERK, which are critical in cell proliferation and survival.
- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase isoforms, which are important in various physiological processes .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone | Chlorine substitution alters receptor binding | Potential anxiolytic effects |
| (4-(1-propyl-1H-imidazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone | Propyl group influences lipophilicity | Varying pharmacodynamics |
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-7-5-6-8-16(15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQWRIWVPBDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














